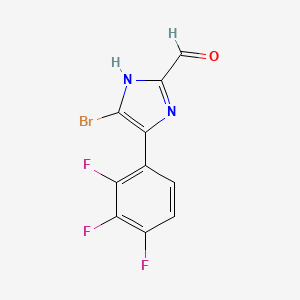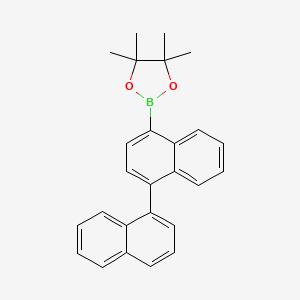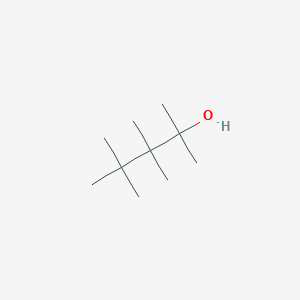
2,3,3,4,4-Pentamethylpentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3,4,4-Pentamethylpentan-2-ol is an organic compound with the molecular formula C10H22O. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is known for its unique structure, which includes five methyl groups attached to a pentane backbone. The molecular weight of this compound is 158.28 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4,4-Pentamethylpentan-2-ol typically involves the reaction of 2-pentanone with methyllithium. The reaction proceeds as follows:
Starting Material: 2-Pentanone (CAS#865-66-7)
Reagent: Methyllithium (CAS#917-54-4)
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the decomposition of methyllithium. The temperature is maintained at low levels to control the reaction rate and avoid side reactions.
The reaction yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using distillation or recrystallization techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3,4,4-Pentamethylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3,3,4,4-Pentamethylpentan-2-one.
Reduction: Formation of 2,3,3,4,4-Pentamethylpentane.
Substitution: Formation of 2,3,3,4,4-Pentamethylpentyl halides.
Applications De Recherche Scientifique
2,3,3,4,4-Pentamethylpentan-2-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Mécanisme D'action
The mechanism of action of 2,3,3,4,4-Pentamethylpentan-2-ol involves its interaction with various molecular targets. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. The hydroxyl group can act as a nucleophile, participating in various chemical reactions. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4,4-Tetramethylpentan-3-ol: Similar structure but with different positioning of methyl groups.
2,3,3,4,4-Pentamethylpentane: Lacks the hydroxyl group, making it less reactive.
1,1,2,2,3,3-Hexamethylbutan-1-ol: Different carbon backbone and positioning of hydroxyl group.
Uniqueness
2,3,3,4,4-Pentamethylpentan-2-ol is unique due to its specific arrangement of methyl groups and the presence of a tertiary hydroxyl group. This structure imparts distinct chemical and physical properties, making it valuable in various applications .
Propriétés
Numéro CAS |
5857-70-5 |
|---|---|
Formule moléculaire |
C10H22O |
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
2,3,3,4,4-pentamethylpentan-2-ol |
InChI |
InChI=1S/C10H22O/c1-8(2,3)9(4,5)10(6,7)11/h11H,1-7H3 |
Clé InChI |
VZAMNCZWPKAWPW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C)(C)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


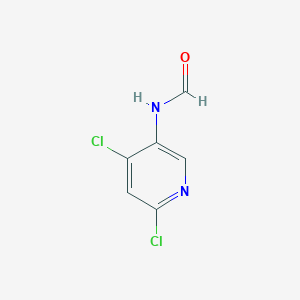
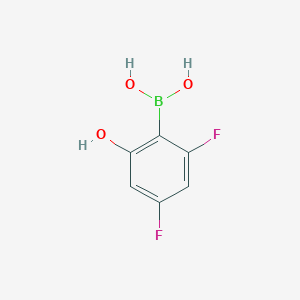
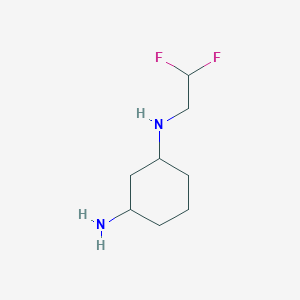
![1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]-2-propanol](/img/structure/B13702204.png)

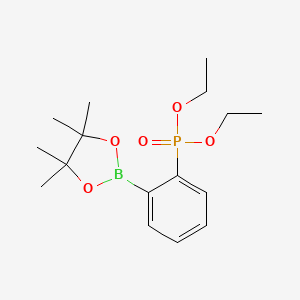
![Ethyl 5-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B13702217.png)
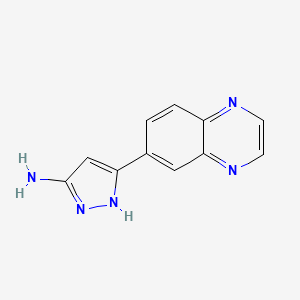
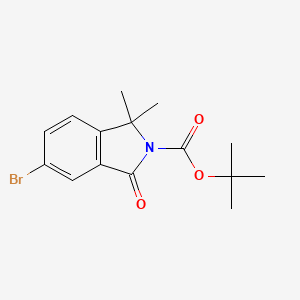
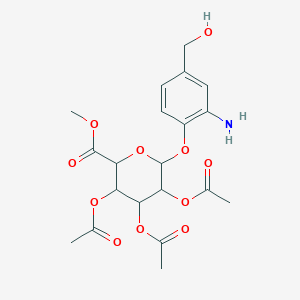
![2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13702256.png)

